Benzonitrile

Catalog No.
S582151
CAS No.
100-47-0
M.F
C7H5N
C6H5(CN)
C7H5N
M. Wt
103.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile

CAS Number

100-47-0

Product Name

Benzonitrile

IUPAC Name

benzonitrile

Molecular Formula

C7H5N
C6H5(CN)
C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H

InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#N

Solubility

1 to 5 mg/mL at 73° F (NTP, 1992)
0.02 M
In water, 2000 mg/L at 25 °C
Miscible with common organic solvents
Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride
Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)

Synonyms

Benzenecarbonitrile; Benzenenitrile; Benzoic Acid Nitrile; Benzonitril; Cyanobenzene; NSC 8039; Phenyl Cyanide

Canonical SMILES

C1=CC=C(C=C1)C#N

Solvent:

  • Benzonitrile's unique properties make it a valuable solvent in various research areas.
  • It is a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen.
  • This combination makes it a good solvent for various nonpolar and polar compounds, including polymers, pharmaceuticals, and natural products [Source: National Center for Biotechnology Information, PubChem, Benzonitrile, ].

Organic synthesis:

  • Benzonitrile serves as a crucial building block in organic synthesis due to its reactive cyano group (C≡N).
  • This functional group can undergo various transformations to create diverse organic molecules, including pharmaceuticals, dyes, and pesticides [Source: American Chemical Society, Benzonitrile, ].

Coordination chemistry:

  • Benzonitrile's ability to form complexes with transition metals makes it valuable in coordination chemistry research.
  • These complexes can act as catalysts in various chemical reactions or serve as models for understanding metal-ligand interactions in biological systems [Source: Royal Society of Chemistry, Benzonitrile, ].

Astrochemistry:

  • Recently, benzonitrile has gained interest in astrochemistry due to its detection in interstellar space.
  • Scientists believe it might serve as a tracer molecule for the presence of benzene, a crucial building block for complex organic molecules in the universe [Source: IOPscience, Benzonitrile as a Proxy for Benzene in the Cold ISM: Low-temperature Rate Coefficients for CN + C6H6, ].

Benzonitrile, also known as phenyl cyanide or cyanobenzene (C₆H₅CN), is a colorless liquid with a sweet, bitter almond odor []. It is an aromatic organic compound, meaning it contains a benzene ring (six-membered carbon ring with alternating single and double bonds) attached to a cyano group (C≡N) []. Benzonitrile is a vital intermediate in the production of various chemicals and plays a significant role in scientific research due to its unique properties [].


Molecular Structure Analysis

The key feature of benzonitrile's structure is the combination of the aromatic benzene ring and the electron-withdrawing cyano group []. The cyano group is linear with a triple bond between carbon and nitrogen. The presence of the electronegative nitrogen atom pulls electron density away from the benzene ring, making it slightly deactivated compared to unsubstituted benzene []. This slight deactivation affects the reactivity of the molecule in certain reactions.


Chemical Reactions Analysis

Benzonitrile participates in various chemical reactions due to its functional groups. Here are some notable examples:

  • Nucleophilic Aromatic Substitution (S_NAr): Benzonitrile can undergo S_NAr reactions with strong nucleophiles like amines. The reaction replaces the cyano group with an amine group, forming N-substituted benzamides [].

C₆H₅CN + RNH₂ → C₆H₅CONHR + NH₃ (R = alkyl group) []

  • Formation of Coordination Complexes

    Due to the lone pair of electrons on the nitrogen atom, benzonitrile can form coordination complexes with transition metals. These complexes are often soluble in organic solvents and serve as useful synthetic intermediates [].

  • Hydrolysis

    Under strong acidic or basic conditions, benzonitrile can hydrolyze to form benzoic acid and ammonia [].

C₆H₅CN + 2H₂O → C₆H₅COOH + NH₃ []


Physical And Chemical Properties Analysis

  • Melting Point: -13 °C []
  • Boiling Point: 190 °C []
  • Solubility: Slightly soluble in water (10 g/L), but miscible with most organic solvents []
  • Density: 1.00 g/cm³ []
  • Flash Point: 70 °C []

Benzonitrile is a hazardous compound and should be handled with proper precautions. Here are some key safety concerns:

  • Toxicity: Benzonitrile is moderately toxic upon ingestion or inhalation. It can cause irritation of the respiratory system, eyes, and skin [].
  • Flammability: Benzonitrile is a combustible liquid with a flash point of 70 °C. It can ignite readily in the presence of heat or open flames [].
  • Reactivity: Benzonitrile can react violently with strong oxidizing agents [].

Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161°F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless oil

XLogP3

1.6

Boiling Point

375.3 °F at 760 mm Hg (NTP, 1992)
191.1 °C
190.7 °C at 760 mm Hg
190.7 °C

Flash Point

161 °F (NTP, 1992)
70 °C (158 def F) (Closed cup)
75 °C c.c.

Vapor Density

3.6 (NTP, 1992) (Relative to Air)
Vapor specific gravity: 3.6
Relative vapor density (air = 1): 3.6

Density

1.01 at 77 °F (USCG, 1999)
1.0093 g/cu cm at 15 °C
Relative density (water = 1): 1.0

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Odor of volatile oil of almond

Melting Point

9 °F (NTP, 1992)
-12.7 °C
-12.82 °C
-12.8 °C

UNII

9V9APP5H5S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Use and Manufacturing

IDENTIFICATION: Benzonitrile is colorless oily liquid. It smells like almond and has a sharp taste. It dissolves in water. It may attack some plastics. USE: Benzonitrlie is used to make other chemicals, jet-fuel additive, in making rubber chemicals, in bleaching cotton, and as a solvent. EXPOSURE: People may be exposed to benzonitrile by breathing vapors when it is used as a solvent, car exhaust fumes or fumes from burning tires or automobile fires. Benzonitrile is a volatile component of baked potatoes, roasted filbert nuts, chickpeas, meat and some fish sauce. If benzonitrile is released to the environment, it can become a vapor in air at ordinary temperatures. It can be broken down in the air. Benzonitrile can move through soil. It is very soluble in water. It does not build up in aquatic organisms. Microbes in the soil and water will break down benzonitrile. RISK: Benzonitrile can irritate and burn skin and eyes. Inhaling it can irritate the nose and throat. Coughing and or shortness of breath can occur. Breathing in a high amount can cause build-up of fluid on the lungs. High exposure can also cause headache, nausea, vomiting, weakness, confusion, dizziness, tremors, convulsions, coma and death. It may affect the liver, kidneys and nervous system. Benzonitrile has not been tested for developmental or reproductive effects. The potential for benzonitrile to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 12th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 82.8 °F ; 5 mm Hg at 131.5° F; 10 mm Hg at 156.6° F (NTP, 1992)
0.77 mmHg
0.768 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 102

Pictograms

Irritant

Irritant

Other CAS

100-47-0

Wikipedia

Benzonitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by heating Na benzenesulfonate with NaCN or by adding benzenediazonium chloride solution to a hot aqueous NaCN solution containing CuSO4 and distilling.
From benzoic acid by heating with lead thiocyanate.
... The reaction of benzoic acid (or substituted benzoic acid) with urea at 220-240 °C in the presence of a metallic catalyst.
Benzonitrile can be produced in high yield by the vapor-phase catalytic ammoxidation of toluene.
For more Methods of Manufacturing (Complete) data for BENZONITRILE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile: ACTIVE

Analytic Laboratory Methods

Determination of benzonitrile in aqueous solution by using GLC with flame ionization detector. The estimated detection limit is 1 mg/L.
Benzonitrile can be determined by GC/MS using purge-and-trap techniques. The determination limit for most compounds by this technique is <10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for this volatile hazardous substance.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic: Handle and store under inert gas.

Interactions

Benzonitrile was tested for anticonvulsant effect in mice and gave protection against pentylenetetrazole-induced convulsions.
The extent of cyanide liberation and the effect of carbon tetrachloride pretreatment on the mortality of /mice/ differed among nitriles. Benzonitrile toxicity was clearly enhanced.
When sodium thiosulfate was given in multiple injections, it protected mice against death by propionitrile.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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